molecular formula C8H5BrFN B122611 4-bromo-6-fluoro-1H-indole CAS No. 885520-70-7

4-bromo-6-fluoro-1H-indole

Cat. No.: B122611
CAS No.: 885520-70-7
M. Wt: 214.03 g/mol
InChI Key: DMOWKZSCECYXSE-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indole (CAS 885520-70-7) is a halogenated indole derivative with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol. Its synthesis involves the use of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene as a precursor, followed by reduction and cyclization steps, yielding a white solid with a reported 33% efficiency . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 6.57 (t, J = 2.7 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.20–7.25 (m, 1H), and 8.25 (s, 1H) .
  • Applications: The compound is marketed as a building block for protein degraders and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Nucleophilic Substitution: The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are used.

Major Products

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.

    Nucleophilic Substitution: Products include substituted indoles where the bromine or fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

4-Bromo-6-fluoro-1H-indole serves as a building block for synthesizing more complex organic molecules. Its electron-rich indole ring allows for various chemical reactions, including:

  • Electrophilic Substitution: Reacts with halogens and nitrating agents.
  • Nucleophilic Substitution: Facilitated by the presence of bromine and fluorine.

Table 1: Common Reactions of this compound

Reaction TypeCommon ReagentsConditions
Electrophilic SubstitutionHalogens, nitrating agentsAcidic conditions
Nucleophilic SubstitutionSodium hydride, potassium tert-butoxidePolar aprotic solvents

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit significant biological activities such as:

  • Antiviral Properties: Investigated for efficacy against viral infections.
  • Anticancer Effects: Shown to inhibit cancer cell proliferation through pathways like Wnt/β-catenin signaling.
  • Antimicrobial Activity: Explored for potential use in treating bacterial infections.

Case Study: Anticancer Activity
A study demonstrated that this compound inhibits glycogen synthase kinase 3 (GSK-3), leading to increased β-catenin levels and promoting cell proliferation in colorectal cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential as a precursor in developing new therapeutic agents. The halogen substituents enhance its binding affinity to various biological targets, making it valuable in drug discovery.

Table 2: Potential Therapeutic Applications

Therapeutic AreaMechanism of Action
Cancer TreatmentInhibition of GSK-3
Antiviral AgentsInterference with viral replication
Antimicrobial AgentsDisruption of bacterial cell wall synthesis

Industrial Applications

This compound is utilized in the production of dyes, perfumes, and agricultural chemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromo and Fluoro Substitution Patterns

6-Bromo-4-fluoro-1H-indole (CAS 885520-59-2)

  • Structure : Bromine at C6 and fluorine at C4 (vs. C4-Br/C6-F in the target compound).
  • Synthesis : Derived from 4-bromo-2-fluoro-6-nitrotoluene via multi-step reactions .
  • Key Differences : The altered substituent positions influence electronic distribution, affecting reactivity in cross-coupling reactions.

5-Bromo-6-fluoro-1H-indole

  • For example: Melting Point: 249–250°C (vs. unreported for 4-Br-6-F-indole) . ¹H NMR: δ 12.33 (br s, NHCO), 8.0 (s, H-3 indole), indicating strong hydrogen bonding due to the carboxamide group .

Functionalized Indole Derivatives

5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d)

  • Structure : Bromine at C5, triazole at C3.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF .
  • Spectral Data :
    • ¹H NMR : δ 7.23 (m, 3H), 4.62 (t, J = 7.2 Hz, 2H) .
    • ¹⁹F NMR : δ -114.65, reflecting the electron-withdrawing effect of fluorine .
  • Applications : Explored as antioxidants for ischemia treatment .

6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)

  • Structure : Chlorine at C6, imidazole at C3.
  • Melting Point : >200°C (vs. room-temperature stability of 4-Br-6-F-indole) .

Carboxamide and Sulfonamide Derivatives

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3)

  • Structure : Fluorine at C5, carboxamide at C2.
  • Properties :
    • Melting Point : 249–250°C .
    • IR : 1666 cm⁻¹ (C=O stretch) .
  • Applications: Potential kinase inhibitors due to the carboxamide pharmacophore .

5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide (15h)

  • Structure : Bromine at C5, sulfonamide at C4.
  • Relevance : Demonstrates how sulfonamide groups enhance solubility and target affinity in drug design .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula CAS Number Melting Point (°C) Key Spectral Data (¹H NMR)
4-Bromo-6-fluoro-1H-indole Br at C4, F at C6 C₈H₅BrFN 885520-70-7 Not reported δ 6.57 (t, J=2.7 Hz), 7.04–7.25 (m)
6-Bromo-4-fluoro-1H-indole Br at C6, F at C4 C₈H₅BrFN 885520-59-2 Not reported Synthesis via nitrotoluene derivative
5-Bromo-3-(triazolyl)-1H-indole Br at C5, triazolyl at C3 C₁₂H₁₀BrFN₄ - Not reported δ 7.23 (m), 4.62 (t, J=7.2 Hz)
5-Fluoro-N-(benzoylphenyl)-1H-indole-2-carboxamide F at C5, carboxamide at C2 C₂₂H₁₆FN₂O₂ - 249–250 δ 12.33 (br s, NHCO), 8.0 (s, H-3)

Discussion of Key Trends

  • Substituent Position : Bromine at C4 (4-Br-6-F-indole) vs. C6 (6-Br-4-F-indole) alters steric and electronic profiles, affecting cross-coupling reactivity and biological activity.
  • Functional Groups : Carboxamides (e.g., compound 3) and sulfonamides (e.g., 15h) introduce hydrogen-bonding sites, enhancing target binding .
  • Fluorine Effects : Fluorine’s electronegativity deshields adjacent protons (e.g., δ 7.04–7.25 in 4-Br-6-F-indole) and improves metabolic stability .

Biological Activity

4-Bromo-6-fluoro-1H-indole is a heterocyclic aromatic compound belonging to the indole family, recognized for its diverse biological activities. The presence of bromine and fluorine atoms at specific positions on the indole ring significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H5_5BrFN, with a molecular weight of 216.03 g/mol. The compound features a bromine atom at the fourth position and a fluorine atom at the sixth position of the indole ring, which contributes to its unique reactivity profile.

This compound interacts with multiple biological targets, influencing various biochemical pathways. Its primary mechanisms include:

  • Receptor Binding : The compound exhibits high affinity for several receptors, which modulates their functions.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit glycogen synthase kinase 3 (GSK-3), leading to enhanced cell proliferation and differentiation through activation of the Wnt/β-catenin signaling pathway.
  • Antimicrobial Activity : Preliminary studies indicate that this compound derivatives possess significant antimicrobial properties against resistant strains such as MRSA (Minimum Inhibitory Concentration (MIC) ≤ 0.25 µg/mL) .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer : Indole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Antiviral : Some studies suggest efficacy against viral infections, including influenza A.
  • Antimicrobial : Demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Study on Antimicrobial Activity

In a study focusing on the synthesis of indole derivatives, researchers evaluated the antibacterial properties of several analogues derived from this compound. The results indicated that certain derivatives exhibited potent activity against MRSA, with MIC values significantly lower than those reported for existing antibiotics .

Anticancer Potential

Research has shown that this compound can inhibit cell growth in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways . This suggests its potential as a lead compound in developing new anticancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and lipophilicity. These properties affect its absorption, distribution, metabolism, and excretion (ADME). The compound's favorable pharmacokinetic characteristics make it an attractive candidate for further drug development.

Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
4-Bromo-1H-indoleLacks fluorine atomModerate antimicrobial activity
6-Fluoro-1H-indoleLacks bromine atomLimited anticancer properties
4-Chloro-6-fluoro-1H-indoleChlorine instead of bromineDifferent receptor binding profile

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-fluoro-1H-indole?

A typical approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce substituents. For example, bromo and fluoro groups can be incorporated via reaction of halogenated precursors in PEG-400/DMF solvent systems with CuI as a catalyst . Purification often employs flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to isolate the product. Yield optimization may require adjusting reaction times (e.g., 12–24 hours) and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions via chemical shifts and coupling constants. For example, fluorine-induced deshielding in adjacent protons (e.g., δ 7.12–7.23 ppm in CDCl₃) .
  • ¹⁹F NMR : To verify fluorine substitution (e.g., δ -114.65 ppm) .
  • HRMS (FAB/ESI) : For molecular ion validation (e.g., [M+H]⁺ at m/z 385.0461) .
  • TLC : To monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. What are the recommended storage conditions for this compound?

Halogenated indoles are typically stored under inert atmospheres (e.g., N₂ or Ar) at 2–8°C to prevent degradation. Moisture-sensitive derivatives should be kept in desiccators .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bromo/fluoro groups in indole derivatives?

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of halogenated intermediates, while PEG-400 improves reaction homogeneity .
  • Catalyst loading : CuI (10–20 mol%) is standard for CuAAC, but excess catalyst may lead to side reactions.
  • Temperature : Room temperature suffices for CuAAC, but heating (e.g., 50°C) may accelerate sluggish reactions .
  • Workup : Sequential extraction (e.g., ethyl acetate/water) and vacuum drying minimize residual solvents .

Q. How can contradictions in NMR data interpretation for halogenated indoles be resolved?

  • Coupling analysis : Fluorine atoms induce splitting patterns (e.g., J = 4.2–21.4 Hz in ¹³C NMR) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H interactions.
  • Crystallographic validation : X-ray structures (e.g., using SHELXL ) provide unambiguous confirmation of substituent positions.

Q. What methodologies are effective for crystallographic refinement of this compound derivatives?

  • Software : SHELXL or OLEX2 for structure solution and refinement.
  • Data collection : High-resolution X-ray data (e.g., synchrotron sources) improve accuracy for heavy atoms (Br, F).
  • Hydrogen bonding : Analyze O–H⋯O/N–H⋯O interactions to confirm molecular packing (e.g., inversion dimers in crystal lattices) .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Functionalization : Introduce triazole or methoxy groups via CuAAC or alkylation to modulate solubility and target binding .
  • SAR studies : Compare bioactivity of analogs (e.g., 6-bromo vs. 5-methoxy variants) to identify critical substituents .

Q. Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to limit inhalation of volatile reagents (e.g., DMF) .
  • Waste disposal : Segregate halogenated waste and consult certified agencies for disposal .

Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWKZSCECYXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646235
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-70-7
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (4.69 g, 20 mmol) in 1,4-dioxane (25 mL) at RT was slowly added DMF dimethylacetal (13.3 mL) and pyrrolidine (1.7 mL). The solution was heated at 100° C. for 18 h, then concentrated in vacuo to give a dark residue. To the residue was added HOAc (30 mL) and iron powder (11 g, 200 mmol) then the mixture was heated to reflux for 1 h, cooled to RT, neutralized by addition of 50% aq. NaOH and extracted with EtOAc (2×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with an EtOAc/petroleum ether gradient (5 to 30% EtOAc) to afford 1.16 g (27%) of 4-bromo-6-fluoro-1H-indole (224)—as brown solid: MS (ESI) m/z=213.9 [M+1]+.
Quantity
4.69 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
13.3 mL
Type
reactant
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Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
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Quantity
11 g
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catalyst
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
25 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 1-bromo-5-fluoro-2-methyl-3-nitro-benzene in place of 3-bromo-4-N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (6.06 g, 33%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
33%

Synthesis routes and methods III

Procedure details

To a solution of crude 1-[2-(2-bromo-4-fluoro-6-nitro-phenyl)-vinyl]-pyrrolidine (2.74 g) in tetrahydrofuran (25 ml) and methanol (25 ml) was added Raney nickel, 50% slurry in water, active catalyst (5.0 ml) followed by careful addition of hydrazine monohydrate (0.63 ml). After stirring for 24 hours the reaction mixture was filtered through celite and the filtrate reduced in vacuo. The residue was purified by flash chromatography to give 4-bromo-6-fluoro-1H-indole (0.80 g).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (2.00 g, 8.55 mmol) and (dimethoxymethyl)dimethylamine (5.66 mL, 42.7 mmol) in dry DMF (20 mL) was refluxed under N2 for 8 h, then rt. over night. The mixture was diluted with DCM and extracted 5 times with water. The organic layer was dried, filtered and concentrated under reduced pressure. The residue was dissolved in AcOH (10 mL) and added drop wise to a boiling mixture of Fe(s, fine powder) in AcOH (10 mL). The mixture was refluxed for 40 min., partitioned between DCM and saturated aq. Na2CO3/brine (the mixture was filtered through celite before phase separation). The water layer was extracted once more with DCM. The organic layers were combined, dried and concentrated. Purification was performed by flash column chromatography (DCM/hexane 1:3) and afforded the title compound (660 mg, 39%) as a yellow oil. MS (ESI+) for C8H5BrFN m/z 214 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods V

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (7.49 g, 31.8 mmol) in dioxane (40 mL) were added DMF-DMA (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol). The reaction mixture was heated at 100° C. for 3 h. The mixture was cooled to RT and concentrated in vacuo to give 1-[2-(2-bromo-4-fluoro-6-nitro-phenyl)-1-methyl vinyl]-pyrrolidine as a dark red residue. To a suspension of the pyrrolidine (10.0 g, 31.7 mmol) and Raney®-Nickel (suspension in H2O, 15 mL) in MeOH:THF (1:1, 150 mL) was added hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0° C. and the mixture stirred at RT for 5 hours. The reaction mixture was then filtered through Celite and the filter cake washed with EtOAc. The filtrate was concentrated in vacuo and the resulting residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25) to provide the title compound as a pale oil (2.57 g, 37%).
Name
pyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
catalyst
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-bromo-6-fluoro-1H-indole
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4-bromo-6-fluoro-1H-indole
4-bromo-6-fluoro-1H-indole

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